molecular formula C20H42O3 B14411276 1-Propanol, 2-(hexadecyloxy)-3-methoxy- CAS No. 85311-35-9

1-Propanol, 2-(hexadecyloxy)-3-methoxy-

Cat. No.: B14411276
CAS No.: 85311-35-9
M. Wt: 330.5 g/mol
InChI Key: RNPRHEZJHMDWEX-UHFFFAOYSA-N
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Description

1-Propanol, 2-(hexadecyloxy)-3-methoxy- is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further connected to a hexadecyloxy group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanol, 2-(hexadecyloxy)-3-methoxy- can be achieved through several methods. One common approach involves the reaction of 1-propanol with hexadecyloxy and methoxy reagents under controlled conditions. The reaction typically requires the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes often utilize advanced equipment and technology to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Propanol, 2-(hexadecyloxy)-3-methoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group, resulting in the formation of aldehydes or ketones.

    Reduction: The compound can be reduced to form primary alcohols or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary alcohols.

Scientific Research Applications

1-Propanol, 2-(hexadecyloxy)-3-methoxy- has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.

    Industry: It is utilized in the production of specialty chemicals, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Propanol, 2-(hexadecyloxy)-3-methoxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the hexadecyloxy and methoxy groups may contribute to the compound’s overall reactivity and interactions with other chemical species.

Comparison with Similar Compounds

Similar Compounds

    1-Propanol: A primary alcohol with a similar structure but lacking the hexadecyloxy and methoxy groups.

    2-Propanol (Isopropanol): An isomer of 1-propanol with a different arrangement of atoms.

    1-Butanol: Another primary alcohol with a longer carbon chain.

Uniqueness

1-Propanol, 2-(hexadecyloxy)-3-methoxy- is unique due to the presence of both hexadecyloxy and methoxy groups, which impart distinct chemical and physical properties. These structural features differentiate it from other similar compounds and contribute to its specific applications and reactivity.

Properties

CAS No.

85311-35-9

Molecular Formula

C20H42O3

Molecular Weight

330.5 g/mol

IUPAC Name

2-hexadecoxy-3-methoxypropan-1-ol

InChI

InChI=1S/C20H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-20(18-21)19-22-2/h20-21H,3-19H2,1-2H3

InChI Key

RNPRHEZJHMDWEX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(CO)COC

Origin of Product

United States

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